4-(diethylsulfamoyl)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethylbenzamide
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Overview
Description
4-(diethylsulfamoyl)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethylbenzamide is a complex organic compound with a unique structure that includes both sulfonamide and thiolane groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(diethylsulfamoyl)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethylbenzamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Sulfonamide Group: This can be achieved by reacting a suitable amine with a sulfonyl chloride under basic conditions.
Introduction of the Thiolane Group: This step involves the formation of a thiolane ring, which can be done through cyclization reactions.
Coupling Reactions: The final step involves coupling the sulfonamide and thiolane intermediates to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(diethylsulfamoyl)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethylbenzamide can undergo various types of chemical reactions, including:
Oxidation: The thiolane group can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The benzamide group can undergo substitution reactions, particularly electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as halogens (e.g., bromine) and Lewis acids (e.g., aluminum chloride).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted benzamides depending on the substituent introduced.
Scientific Research Applications
4-(diethylsulfamoyl)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethylbenzamide has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(diethylsulfamoyl)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethylbenzamide involves its interaction with molecular targets such as enzymes and proteins. The sulfonamide group can act as an inhibitor of certain enzymes, while the thiolane group can interact with thiol-containing proteins. These interactions can disrupt normal cellular processes, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-[(1,1-dioxo-1lambda6-thiolan-3-yl)sulfamoyl]benzoic acid
- 1-(1,1-Dioxo-1lambda6-thiolan-3-yl)-3,5-dimethyl-1h-pyrazole-4-carbaldehyde
Uniqueness
4-(diethylsulfamoyl)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-N-ethylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical reactions and interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-(diethylsulfamoyl)-N-(1,1-dioxothiolan-3-yl)-N-ethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O5S2/c1-4-18(5-2)26(23,24)16-9-7-14(8-10-16)17(20)19(6-3)15-11-12-25(21,22)13-15/h7-10,15H,4-6,11-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRPMFDQYHYBDEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N(CC)C2CCS(=O)(=O)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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